molecular formula C10H10BrNO B1289467 4-(3-Bromophenyl)pyrrolidin-2-one CAS No. 1105187-44-7

4-(3-Bromophenyl)pyrrolidin-2-one

Cat. No.: B1289467
CAS No.: 1105187-44-7
M. Wt: 240.1 g/mol
InChI Key: OKCQAQCUYZLTCI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromophenyl group attached to the pyrrolidinone ring

Scientific Research Applications

4-(3-Bromophenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrrolidinone derivatives and their potential therapeutic applications.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Pyrrolidine derivatives, including 4-(3-Bromophenyl)pyrrolidin-2-one, are of great interest in drug discovery due to their diverse biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with pyrrolidine-2-carbaldehyde under reflux conditions in acetone. This reaction leads to the formation of the desired pyrrolidinone derivative .

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can lead to a variety of substituted pyrrolidinones.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological macromolecules, influencing their activity. The pyrrolidinone ring can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-(3-Bromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCQAQCUYZLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591698
Record name 4-(3-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-44-7
Record name 4-(3-Bromophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105187-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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